4-Phenyl Substitution Pattern vs. N-Phenyl Analog: Structural and Molecular Weight Difference
The target compound carries a phenyl group at the 4-position of the imidazole ring, whereas the closest commercially available analog, lithium 1-phenyl-1H-imidazole-2-carboxylate (CAS 1216460-51-3), has the phenyl group attached to the nitrogen atom. This regioisomeric difference results in a molecular weight of 208.2–209.15 g/mol for the target, compared to 194.12 g/mol for the N-phenyl analog—a difference of approximately 14–15 g/mol attributable to the additional methyl group and the altered connectivity . The substitution pattern is expected to influence the electronic environment of the carboxylate group and the steric accessibility of the metal-binding site, which are critical for coordination chemistry and material applications .
| Evidence Dimension | Molecular weight (g/mol) and substitution position |
|---|---|
| Target Compound Data | MW 208.2–209.15; 4-phenyl substitution on imidazole |
| Comparator Or Baseline | Lithium 1-phenyl-1H-imidazole-2-carboxylate; MW 194.12; N-phenyl substitution |
| Quantified Difference | MW difference of 14–15 g/mol; distinct regioisomer |
| Conditions | Calculated from molecular formula; no experimental assay available |
Why This Matters
For procurement decisions in ligand screening or material science, the regioisomeric identity determines coordination geometry and electronic properties, making the 4-phenyl derivative a non-interchangeable scaffold.
- [1] CalpacLab. Lithium 1-phenyl-1H-imidazole-2-carboxylate, 98% Purity, C10H7LiN2O2. CAS 1216460-51-3, MW 194.1158. View Source
